molecular formula C10H11NO2S B2954815 [(2,5-Dimethylphenyl)sulfonyl]acetonitrile CAS No. 893724-52-2

[(2,5-Dimethylphenyl)sulfonyl]acetonitrile

Cat. No. B2954815
CAS RN: 893724-52-2
M. Wt: 209.26
InChI Key: JWEASBGCALEXBS-UHFFFAOYSA-N
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Description

“[(2,5-Dimethylphenyl)sulfonyl]acetonitrile” is a chemical compound with the molecular formula C10H11NO2S . It has an average mass of 209.265 Da and a monoisotopic mass of 209.051056 Da . The molecule contains a total of 25 bonds, including 14 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 nitrile (aliphatic), and 1 sulfone .


Molecular Structure Analysis

The molecular structure of “[(2,5-Dimethylphenyl)sulfonyl]acetonitrile” is characterized by a total of 25 bonds. These include 14 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 nitrile (aliphatic), and 1 sulfone .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[(2,5-Dimethylphenyl)sulfonyl]acetonitrile” are characterized by its molecular formula C10H11NO2S, average mass of 209.265 Da, and monoisotopic mass of 209.051056 Da .

Scientific Research Applications

Organic Synthesis

[(2,5-Dimethylphenyl)sulfonyl]acetonitrile can serve as an important intermediate in organic synthesis. Its structural properties allow it to participate in various organic reactions, acting as a synthon for the introduction of the sulfonyl group . This compound can be used in the synthesis of heterocyclic compounds, where the sulfonyl group plays a crucial role in stabilizing reactive intermediates.

Catalysis

In catalytic processes, [(2,5-Dimethylphenyl)sulfonyl]acetonitrile can be utilized to facilitate reactions involving carbon-heteroatom bond formation. Its ability to act as a ligand for metal catalysts can enhance the efficiency of catalytic systems .

Electrochemical Applications

Due to its good conductivity and environmentally friendly features, [(2,5-Dimethylphenyl)sulfonyl]acetonitrile is a compelling tool in electrochemical conversions. It can be used to afford nitrogen-containing or nitrile-containing compounds through electrochemical methods .

Environmental Chemistry

Lastly, this compound might be used in environmental chemistry to study degradation processes or as a standard in pollution analysis, given its stability and detectability.

Each of these applications leverages the unique chemical properties of [(2,5-Dimethylphenyl)sulfonyl]acetonitrile, demonstrating its versatility and importance in scientific research. The sulfonyl group, in particular, is a valuable functional group in chemistry due to its ability to participate in a wide range of chemical transformations and its presence in many biologically active compounds .

properties

IUPAC Name

2-(2,5-dimethylphenyl)sulfonylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-8-3-4-9(2)10(7-8)14(12,13)6-5-11/h3-4,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEASBGCALEXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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